(S,S)-BMS-984923

mGluR5 allosteric modulation stereochemistry

Obtaining a validated stereochemical negative control for mGluR5 silent allosteric modulator (SAM) studies is critical yet often overlooked. (S,S)-BMS-984923 (CAS 1375752-77-4) directly addresses this gap as the rigorously characterized, less active (S,S)-enantiomer of BMS-984923. - Provides a >1,600-fold reduction in functional potency (EC50 >1 μM) versus the active (R,R)-enantiomer (Ki = 0.6 nM), ensuring unambiguous stereospecificity validation. - Supplied with defined (4S,5S) stereochemistry; also features a terminal alkyne for click chemistry (CuAAC) probe conjugation without confounding pharmacological activity. - Sourced as a high-purity solid, suitable for in vitro binding/functional assays and in vivo Alzheimer's disease model controls.

Molecular Formula C22H15ClN2O2
Molecular Weight 374.8 g/mol
CAS No. 1375752-77-4
Cat. No. B12400542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-BMS-984923
CAS1375752-77-4
Molecular FormulaC22H15ClN2O2
Molecular Weight374.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=CC(=CN=C2)C3C(OC(=O)N3)C4=CC=CC=C4Cl
InChIInChI=1S/C22H15ClN2O2/c23-19-9-5-4-8-18(19)21-20(25-22(26)27-21)17-12-16(13-24-14-17)11-10-15-6-2-1-3-7-15/h1-9,12-14,20-21H,(H,25,26)/t20-,21-/m0/s1
InChIKeyIAYVUQJOKDFLAL-SFTDATJTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4S,5S)-BMS-984923: Research Compound Overview


(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)-3-pyridinyl]-1,3-oxazolidin-2-one (CAS: 1375752-77-4), commonly designated as (S,S)-BMS-984923, is the less active (S,S)-enantiomer of BMS-984923, an oxazolidinone-based metabotropic glutamate receptor 5 (mGluR5) silent allosteric modulator (SAM) . This compound belongs to a chemotype characterized by a 2-phenylethynyl pyridine scaffold that affords predictable pharmacological profiles ranging from positive allosteric modulation to silent allosteric modulation [1]. (S,S)-BMS-984923 exhibits an EC50 >1 μM for the mGluR5 receptor, representing a >1,600-fold reduction in functional potency relative to its active (R,R)-counterpart .

Matched inactive (S,S)-enantiomer for mGluR5 SAM studies
Enables stereospecific pharmacological validation
Distinguishes SAM vs PAM functional mechanisms

(4S,5S)-BMS-984923: Stereochemistry in mGluR5 Research


In mGluR5 pharmacology, oxazolidinone-based allosteric modulators exhibit pronounced stereochemical dependence, where enantiomeric pairs display divergent functional activities spanning multiple orders of magnitude [1]. Generic substitution between the (S,S)- and (R,R)-enantiomers of BMS-984923 is scientifically invalid due to their functionally non-equivalent pharmacological profiles. The (S,S)-enantiomer (EC50 >1 μM) serves as a stereochemical negative control, while the (R,R)-enantiomer (Ki = 0.6 nM) functions as a potent silent allosteric modulator capable of rescuing Alzheimer's disease phenotypes in transgenic mouse models [1][2]. Furthermore, related oxazolidinone chemotypes such as BMS-955829 exhibit positive allosteric modulator (PAM) activity (EC50 = 2.6 nM) with glutamate fold-shift effects, representing a mechanistically distinct pharmacological class [3]. Procurement of CAS 1375752-77-4 with defined (4S,5S) stereochemistry is therefore essential for studies requiring a stereochemically matched inactive control compound.

Enantiomer mismatch invalidates control

Interchanging (S,S) with active (R,R)-enantiomer (SAM) eliminates stereochemical negative control; functional profiles differ by orders of magnitude.

Functional class substitution alters readout

Replacing with oxazolidinone PAM (e.g., BMS-955829) introduces positive allosteric modulation, confounding SAM vs PAM mechanism studies.

(4S,5S)-BMS-984923: Quantitative Differentiation Evidence


Enantiomer-Dependent mGluR5 Activity

(S,S)-BMS-984923 (CAS 1375752-77-4) exhibits an EC50 >1 μM for the mGluR5 receptor, representing a >1,600-fold reduction in functional potency relative to its active (R,R)-enantiomer BMS-984923 (CAS 1375752-78-5), which displays a binding affinity Ki = 0.6 nM . This stereochemistry-driven potency difference establishes the (S,S)-enantiomer as an appropriate stereochemical negative control for mGluR5 allosteric modulation studies.

mGluR5 Activity
Head-to-head
>1,600-fold lower
EC50 >1 μM vs Ki 0.6 nM
Supports stereochemical negative control assignment
mGluR5 allosteric modulation stereochemistry enantiomer

SAM vs PAM Pharmacological Classification

The oxazolidinone chemotype yields compounds with distinct functional classifications. (S,S)-BMS-984923 serves as the inactive enantiomer control for BMS-984923, which is characterized as a potent silent allosteric modulator (SAM) that inhibits Aβo-induced signaling while preserving physiological glutamate responses [1]. In contrast, the structurally related compound BMS-955829 functions as a positive allosteric modulator (PAM) with EC50 = 2.6 ± 1.0 nM (n=6) and a glutamate fold-shift of 2.4 [2].

Functional Classification
Class-level
Inactive control vs SAM vs PAM
Distinguishes SAM and PAM mechanisms for study design
Oxazolidinone chemotype
mGluR5 silent allosteric modulator positive allosteric modulator pharmacology

Stereochemistry-Dependent In Vivo Efficacy in AD Models

The (R,R)-enantiomer BMS-984923 demonstrates robust in vivo efficacy, with 4 weeks of treatment rescuing memory deficits and synaptic depletion in the APPswe/PS1ΔE9 transgenic Alzheimer's disease mouse model [1]. In aged (20-month-old) AD mice, 2 months of oral BMS-984923 treatment reversed functional connectivity deficits as measured by resting-state fMRI [2]. The (S,S)-enantiomer (CAS 1375752-77-4), lacking mGluR5 modulatory activity, serves as the stereochemically matched negative control for these in vivo studies.

In Vivo Model Control
Cross-study comparable
(R,R) rescues AD phenotypes
(S,S) negative control
Validates stereospecificity of in vivo effects
APPswe/PS1ΔE9 mouse model
Alzheimer's disease mGluR5 in vivo pharmacology stereochemistry

(4S,5S)-BMS-984923: Research and Industrial Applications


Stereochemical Negative Control for mGluR5

(S,S)-BMS-984923 (CAS 1375752-77-4) serves as the stereochemically matched inactive enantiomer control for BMS-984923 (Ki = 0.6 nM). Its EC50 >1 μM at mGluR5 represents a >1,600-fold reduction in activity relative to the (R,R)-enantiomer, enabling rigorous validation of stereospecific pharmacological effects in receptor binding and functional assays [1].

SAM vs PAM Mechanism Validation

The oxazolidinone chemotype yields compounds spanning multiple functional classes. (S,S)-BMS-984923, as the inactive enantiomer control for the SAM BMS-984923, can be employed in comparative studies against PAM compounds such as BMS-955829 (EC50 = 2.6 nM, glutamate fold-shift = 2.4) to dissect mechanistic differences between silent and positive allosteric modulation at mGluR5 [1][2].

Stereospecificity Control in Alzheimer's Preclinical Studies

In APPswe/PS1ΔE9 transgenic mice, the (R,R)-enantiomer BMS-984923 rescues memory deficits and synaptic depletion following 4 weeks of treatment [1]. In aged AD mice, 2-month oral treatment reverses functional connectivity deficits [2]. The (S,S)-enantiomer (CAS 1375752-77-4) provides the appropriate stereochemical control to validate that observed in vivo therapeutic effects are stereospecific and target-mediated rather than arising from off-target compound effects.

Click Chemistry Probe Development

(S,S)-BMS-984923 contains a terminal alkyne group within its phenylethynyl moiety, enabling its use as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules [1]. This functionality supports the development of chemical probes for target engagement studies, cellular imaging applications, or pull-down assays investigating mGluR5-related protein interaction networks, where the compound's inactivity at mGluR5 ensures that any observed labeling reflects probe chemistry rather than pharmacological activity.

Application
Selection Property
Validation Focus
mGluR5 stereochemical control studies
Matched inactive (S,S)-enantiomer
Stereospecificity of SAM receptor modulation
SAM/PAM mechanism differentiation
Functional class discrimination (inactive vs SAM vs PAM)
Pharmacological mechanism validation
Alzheimer's disease model research
In vivo stereochemical negative control
Target-mediated vs off-target effect verification
Click chemistry probe development
Terminal alkyne for CuAAC conjugation
Pharmacologically silent target engagement probe

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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